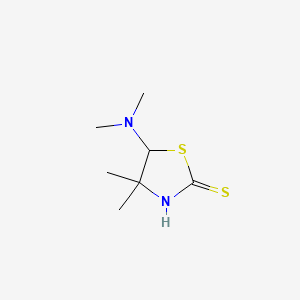
2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structure, which includes a thiazolidine ring fused with a thione group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- typically involves the reaction of dimethylamine with a suitable thiazolidine precursor. One common method includes the cyclization of a thioamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale production may require advanced purification techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- has been extensively studied for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antifungal properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as xanthine oxidase by binding to the active site and preventing substrate access. The compound’s thione group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: A closely related compound with similar biological activities.
2-Mercaptothiazoline: Another thiazolidine derivative with distinct chemical properties.
Thiazoline-2-thiol: Known for its use in various chemical reactions and biological studies
Uniqueness
2-Thiazolidinethione, 5-(dimethylamino)-4,4-dimethyl- stands out due to its unique dimethylamino substitution, which imparts distinct chemical reactivity and biological activity. This substitution enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research and industry .
Properties
CAS No. |
61796-09-6 |
|---|---|
Molecular Formula |
C7H14N2S2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
5-(dimethylamino)-4,4-dimethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C7H14N2S2/c1-7(2)5(9(3)4)11-6(10)8-7/h5H,1-4H3,(H,8,10) |
InChI Key |
QCCJKPHSIYHIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(SC(=S)N1)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















